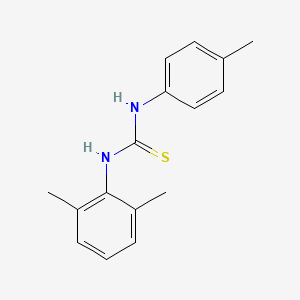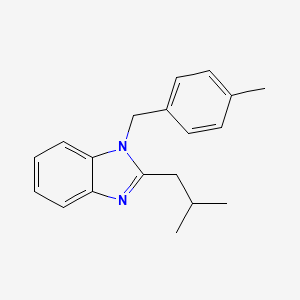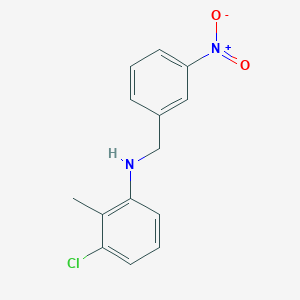![molecular formula C15H18ClNOS B5728192 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, commonly known as CT-3, is a synthetic compound that has been gaining attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of spirocyclic compounds, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of CT-3 is not fully understood, but it is believed to act on the endocannabinoid system. CT-3 has been found to bind to the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, CT-3 may modulate the immune response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CT-3 has a range of biochemical and physiological effects. CT-3 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, CT-3 has been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. CT-3 has also been found to reduce oxidative stress and cell proliferation, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
CT-3 has several advantages for lab experiments. It is readily available and has been synthesized with high yield and purity. Additionally, CT-3 has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to using CT-3 in lab experiments. CT-3 has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CT-3 is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on CT-3. One area of research is the development of CT-3 analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of CT-3 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CT-3 in humans for the treatment of various diseases.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in a range of diseases, including cancer, inflammation, and pain. CT-3 has been synthesized with high yield and purity, and has been extensively studied for its pharmacological properties. While the mechanism of action of CT-3 is not fully understood, it is believed to act on the endocannabinoid system. CT-3 has anti-inflammatory and analgesic properties, and has been found to inhibit the growth of cancer cells. However, further research is needed to fully elucidate the mechanism of action of CT-3 and its effects on the endocannabinoid system, as well as to develop CT-3 analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of CT-3 involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 1,8-diaminooctane, followed by cyclization with sulfur and sodium hydroxide. The resulting product is CT-3, which is a white crystalline powder. This synthesis method has been optimized for high yield and purity, making CT-3 readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
CT-3 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that CT-3 has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, CT-3 has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-11-5-6-12(9-13(11)16)17-14(18)10-19-15(17)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUNCIORPJMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)

![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)



![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)



![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)